Mass Spectrometric Discrimination: +7.04 Da Mass Shift Enables Unambiguous MS Detection Versus Non-Deuterated Impurity
The target d7 compound (MW 405.13) exhibits a nominal mass shift of +7.04 Da relative to its non-deuterated analog 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one (MW 398.09, CAS 2512198-68-2) . This mass difference arises from the replacement of seven hydrogen atoms (¹H, 1.0078 Da each) with seven deuterium atoms (²H, 2.0141 Da each), yielding a calculated Δm of 7.044 Da [1]. At a resolving power routinely available on triple quadrupole or Q-TOF instruments (R ≥ 10,000), this mass shift places the internal standard signal well outside the isotopic envelope of the unlabeled analyte, enabling interference-free selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) acquisition [2].
| Evidence Dimension | Molecular weight (monoisotopic mass) and nominal mass shift for MS discrimination |
|---|---|
| Target Compound Data | C₁₆H₇D₇Br₂O₂; MW = 405.13 g/mol; contains 7 deuterium atoms |
| Comparator Or Baseline | Non-deuterated analog: C₁₆H₁₄Br₂O₂; MW = 398.09 g/mol; CAS 2512198-68-2 |
| Quantified Difference | Δm = +7.04 Da (nominal); +7.044 Da (exact monoisotopic) |
| Conditions | Structural comparison based on molecular formula and atomic masses; applicable to all MS platforms (ESI, APCI) at unit resolution or higher |
Why This Matters
This mass shift is the fundamental prerequisite for using the d7 compound as an internal standard: without it, the internal standard cannot be distinguished from the target analyte in the same MS acquisition, precluding accurate quantification.
- [1] Delta-B. 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 Product Data. delta-b.com. Product D-P-20338. Accessed 2026. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
